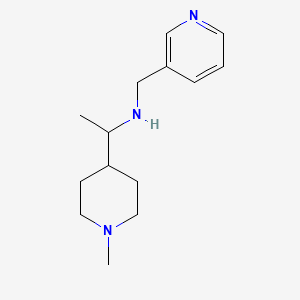
1-(1-Methylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a methyl group at the nitrogen atom and a pyridine ring attached via an ethanamine linker. Its unique structure makes it a subject of study in medicinal chemistry, pharmacology, and industrial applications.
准备方法
The synthesis of 1-(1-Methylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 4-piperidone.
Methylation: The nitrogen atom of the piperidine ring is methylated using a methylating agent like methyl iodide.
Attachment of the Ethanamine Linker: The ethanamine linker is introduced through a nucleophilic substitution reaction, where the piperidine nitrogen attacks an electrophilic carbon of a suitable ethanamine derivative.
Coupling with Pyridine: The final step involves coupling the ethanamine derivative with a pyridine ring, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-(1-Methylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups like carbonyls or nitro groups if present.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace existing substituents on the piperidine or pyridine rings.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(1-Methylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(1-Methylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior.
相似化合物的比较
1-(1-Methylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine can be compared with other similar compounds, such as:
1-(1-Methylpiperidin-4-yl)-N-(pyridin-2-ylmethyl)ethan-1-amine: This compound differs by the position of the pyridine ring substitution, which can affect its binding affinity and biological activity.
1-(1-Methylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)ethan-1-amine: Another positional isomer, with the pyridine ring attached at the 4-position, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with molecular targets.
属性
分子式 |
C14H23N3 |
|---|---|
分子量 |
233.35 g/mol |
IUPAC 名称 |
1-(1-methylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C14H23N3/c1-12(14-5-8-17(2)9-6-14)16-11-13-4-3-7-15-10-13/h3-4,7,10,12,14,16H,5-6,8-9,11H2,1-2H3 |
InChI 键 |
VWQKLAYZXSJJQR-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CCN(CC1)C)NCC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















